molecular formula C24H39NO2 B14444047 N-hydroxy-N-phenyloctadec-9-enamide CAS No. 79115-42-7

N-hydroxy-N-phenyloctadec-9-enamide

Cat. No.: B14444047
CAS No.: 79115-42-7
M. Wt: 373.6 g/mol
InChI Key: MCZDYAYIXUZYTQ-UHFFFAOYSA-N
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Description

N-hydroxy-N-phenyloctadec-9-enamide is a substituted amide featuring a hydroxyl group and a phenyl group directly attached to the nitrogen atom of the amide moiety. These derivatives share a common unsaturated 18-carbon chain (octadec-9-enamide) but differ in the substituents attached to the nitrogen, which critically influence their physicochemical and biological properties.

Properties

CAS No.

79115-42-7

Molecular Formula

C24H39NO2

Molecular Weight

373.6 g/mol

IUPAC Name

N-hydroxy-N-phenyloctadec-9-enamide

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(27)23-20-17-16-18-21-23/h9-10,16-18,20-21,27H,2-8,11-15,19,22H2,1H3

InChI Key

MCZDYAYIXUZYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-phenyloctadec-9-enamide typically involves the reaction of octadec-9-enoic acid with hydroxylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-phenyloctadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-hydroxy-N-phenyloctadec-9-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-N-phenyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Molecular Comparison

A comparative overview of key parameters is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide 101858-27-9 C26H43NO3 417.62 4-hydroxy-3-methoxybenzyl (vanillyl group)
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide 213182-22-0 C21H41NO2 339.56 (calculated) (R)-2-hydroxy-1-methylethyl
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide 14351-50-9 C20H41NO 311.55 Dimethylamine oxide

Substituent Effects on Physicochemical Properties

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide Substituent: The vanillyl group (4-hydroxy-3-methoxybenzyl) introduces aromaticity, hydrogen-bonding capacity (via phenolic -OH), and methoxy-induced hydrophobicity. Impact:

  • Solubility: Moderate polarity due to the phenolic -OH enhances solubility in polar solvents but reduces it in non-polar media.
  • Melting Point : Higher molecular weight (417.62 g/mol) and aromatic stacking likely increase melting point compared to aliphatic analogues .

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide

  • Substituent : A chiral (R)-2-hydroxy-1-methylethyl group introduces stereochemistry and a secondary alcohol.
  • Impact :
  • Chirality : The stereocenter may lead to enantioselective interactions with biological targets, influencing metabolic pathways or receptor binding .
  • Hydrophilicity : The hydroxyl group enhances water solubility relative to purely alkyl-substituted amides but less than aromatic derivatives.

(Z)-N,N-dimethyloctadec-9-en-1-amine oxide

  • Substituent : A dimethylamine oxide group replaces the amide, introducing a polar N-O bond.
  • Impact :
  • Polarity : The amine oxide group increases polarity and water solubility, making it amphiphilic and suitable for surfactant applications .
  • Reactivity : Amine oxides can act as weak oxidizing agents or participate in redox reactions under specific conditions .
  • Stability : Less stable than amides under acidic environments due to possible N-O bond cleavage.

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